molecular formula C22H28N2O5S2 B2499801 Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 326007-66-3

Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2499801
CAS No.: 326007-66-3
M. Wt: 464.6
InChI Key: VQWBIAKVIOPXHX-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring substituted with ethyl, azepane, and sulfonyl groups, making it a unique molecule with interesting chemical properties.

Properties

IUPAC Name

ethyl 2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S2/c1-4-29-22(26)19-15(2)16(3)30-21(19)23-20(25)17-9-11-18(12-10-17)31(27,28)24-13-7-5-6-8-14-24/h9-12H,4-8,13-14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWBIAKVIOPXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the azepane and sulfonyl groups. Common reagents used in these reactions include ethyl bromoacetate, azepane, and sulfonyl chloride. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4-phenylthiazole-5-carboxylate
  • Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Uniqueness

Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research and industrial applications.

Biological Activity

Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound's structure features an ethyl ester linked to a thiophene derivative, which is further substituted with an azepan-1-ylsulfonyl group. The molecular formula is C15H18N2O4SC_{15}H_{18}N_{2}O_{4}S, and its molecular weight is approximately 318.38 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonamide group is known for its role in enzyme inhibition, particularly in processes involving carbonic anhydrase and other sulfonamide-sensitive enzymes. The azepane ring may enhance the compound's binding affinity to these targets due to conformational flexibility.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of various derivatives of thiophene compounds, including those similar to this compound. For instance:

  • Cytotoxicity Assays : Compounds were tested against several cancer cell lines, including MDA-MB-231 (breast cancer) and WEHI-3 (murine leukemia). Results indicated that modifications to the thiophene ring and the incorporation of sulfonamide groups significantly enhanced cytotoxic activity, with some derivatives achieving IC50 values as low as 27.6 μM against MDA-MB-231 cells .

Antimicrobial Activity

Research has also suggested potential antimicrobial properties for compounds within this class. The sulfonamide moiety is known for its broad-spectrum antimicrobial effects, which could be further enhanced by the structural features of the thiophene derivative.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

  • Substituent Variability : Variations in the substituents on the thiophene ring and azepane group significantly affect biological activity. For example, electron-withdrawing groups generally improve cytotoxicity compared to electron-donating groups.
  • Ring Size and Flexibility : The presence of the azepane ring contributes to the overall flexibility of the molecule, which may facilitate better interaction with biological targets.

Case Studies

Several case studies have been documented regarding similar compounds:

  • Thieno[2,3-d]pyrimidine Derivatives : A study demonstrated that derivatives containing a thieno moiety exhibited significant inhibitory effects on tumor cell lines, suggesting that similar structural features in this compound could yield comparable results .
  • Sulfonamide-Based Compounds : Research on sulfonamide derivatives revealed potent anticancer activities across various cell lines, reinforcing the potential of compounds like this compound in therapeutic applications.

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